6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid
Overview
Description
6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a bromine atom at the 6th position, a cyclopropyl group at the 1st position, and a carboxylic acid group at the 4th position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-cyclopropyl-1H-indole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of indole-4-carboxylic acid derivatives.
Reduction: Formation of 4-hydroxyindole derivatives.
Scientific Research Applications
6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-1-cyclopropyl-1H-indole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole ring. The bromine and cyclopropyl groups may enhance its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 6-Bromo-1H-indole-4-carboxylic acid
- 1-Cyclopropyl-1H-indole-4-carboxylic acid
- 6-Bromo-1-cyclopentyl-1H-indole-4-carboxylic acid
Comparison: 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid is unique due to the presence of both a bromine atom and a cyclopropyl group, which may confer distinct chemical and biological properties compared to other indole derivatives. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-bromo-1-cyclopropylindole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-7-5-10(12(15)16)9-3-4-14(8-1-2-8)11(9)6-7/h3-6,8H,1-2H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBULYDQCPJIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=C(C=C32)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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